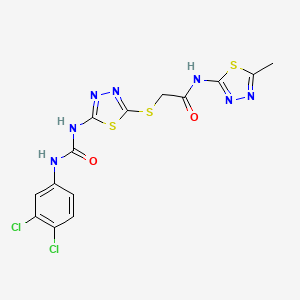
2-((5-(3-(3,4-dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-(3-(3,4-dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H11Cl2N7O2S3 and its molecular weight is 476.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-(3,4-dichlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of the 1,3,4-thiadiazole scaffold, known for its diverse biological activities. This article reviews its biological activity with a focus on its anticancer properties and other pharmacological effects.
Chemical Structure
The compound features a complex structure that includes:
- Thiadiazole rings : Known for their bioactivity.
- Ureido group : Enhances interaction with biological targets.
- Chlorophenyl substitution : Contributes to cytotoxicity.
Biological Activity Overview
-
Anticancer Activity
- The compound has shown significant cytotoxic effects against various cancer cell lines. In studies, it was evaluated against:
- HT-29 (colon cancer)
- A431 (skin cancer)
- PC3 (prostate cancer)
- The compound has shown significant cytotoxic effects against various cancer cell lines. In studies, it was evaluated against:
-
Mechanism of Action
- Apoptosis Induction : Western blot analysis revealed that treatment with this compound led to upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 in A431 cells, confirming its role in promoting apoptosis .
- VEGFR Inhibition : The compound inhibited the phosphorylation of vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial pathway in tumor angiogenesis .
Comparative Biological Activity Table
| Activity Type | Compound Effectiveness | Reference |
|---|---|---|
| Cytotoxicity (A431) | High | |
| Apoptosis Induction | Confirmed | |
| VEGFR Inhibition | Significant | |
| Antimicrobial | Moderate | |
| Anticonvulsant | Potential |
Case Study 1: Anticancer Efficacy
In a study evaluating various 1,3,4-thiadiazole derivatives, the specific compound demonstrated superior activity against A431 cells compared to other derivatives. The study utilized both two-dimensional and three-dimensional cell culture methods to confirm findings, indicating its potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Properties
The compound was also assessed for antimicrobial activity against several bacterial strains. It showed moderate effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections alongside its anticancer properties .
属性
IUPAC Name |
2-[[5-[(3,4-dichlorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N7O2S3/c1-6-20-21-12(27-6)18-10(24)5-26-14-23-22-13(28-14)19-11(25)17-7-2-3-8(15)9(16)4-7/h2-4H,5H2,1H3,(H,18,21,24)(H2,17,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDGMCGXUFVOBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N7O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














